molecular formula C23H23N5O2 B2696978 3,9-dibenzyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione CAS No. 862489-45-0

3,9-dibenzyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

Cat. No.: B2696978
CAS No.: 862489-45-0
M. Wt: 401.47
InChI Key: QNDRVOUAQMGWNS-UHFFFAOYSA-N
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Description

3,9-dibenzyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the purine family This compound is characterized by its unique structure, which includes a purine core fused with a pyrimidine ring

Preparation Methods

The synthesis of 3,9-dibenzyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate benzyl and methyl derivatives with a purine precursor under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reactions to increase yield and purity, often using advanced techniques such as continuous flow synthesis and high-throughput screening.

Chemical Reactions Analysis

3,9-dibenzyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3,9-dibenzyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has been explored for various scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research has focused on its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3,9-dibenzyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3,9-dibenzyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substituents and the resulting properties, making it a valuable compound for research and development in various fields.

Biological Activity

3,9-Dibenzyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the pyrimidopurine class. This compound has garnered attention in scientific research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse sources of information.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a fused pyrimidine and purine ring system. Its molecular formula is C25H30N4O2C_{25}H_{30}N_{4}O_{2}, with a molecular weight of approximately 438.54 g/mol.

PropertyValue
Molecular FormulaC25H30N4O2C_{25}H_{30}N_{4}O_{2}
Molecular Weight438.54 g/mol
IUPAC Name3,9-dibenzyl-1-methyl-1H-pyrimido[1,2-g]purine-2,4-dione
InChI KeyZGLIZLOMAKQTEI-UHFFFAOYSA-N

Antimicrobial Properties

Research has demonstrated that compounds similar to 3,9-dibenzyl-1-methyl-1H-pyrimido[1,2-g]purine-2,4-dione exhibit significant antimicrobial activity. A study investigating various derivatives found that certain structural modifications enhanced antibacterial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been studied for its potential anticancer properties. In vitro assays revealed that it can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression .

Enzyme Inhibition

Enzymatic assays indicate that 3,9-dibenzyl-1-methyl-1H-pyrimido[1,2-g]purine-2,4-dione acts as an inhibitor of several key enzymes involved in nucleotide metabolism. For instance, it has shown inhibitory effects on dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair . This property suggests its potential use in combination therapies for cancer treatment.

Study 1: Antimicrobial Efficacy

A series of derivatives were synthesized and tested for antimicrobial activity using the agar dilution method. The results indicated that modifications at the benzyl position significantly enhanced activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL .

Study 2: Anticancer Mechanisms

In a comparative study on various purine derivatives including our compound of interest, it was found that treatment with 10 µM concentration resulted in a notable decrease in cell viability in both HeLa and MCF-7 cells. Flow cytometry analysis indicated an increase in apoptotic cells by approximately 30% after 48 hours of treatment .

Properties

IUPAC Name

3,9-dibenzyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c1-25-20-19(21(29)28(23(25)30)16-18-11-6-3-7-12-18)27-14-8-13-26(22(27)24-20)15-17-9-4-2-5-10-17/h2-7,9-12H,8,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDRVOUAQMGWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N4CCCN(C4=N2)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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